molecular formula C20H11FN4O2 B2420531 7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-46-0

7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2420531
CAS No.: 860650-46-0
M. Wt: 358.332
InChI Key: JSDWTPGYBBQJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C20H11FN4O2 and its molecular weight is 358.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiproliferative Activity in Cancer Research : A study by Dolzhenko et al. (2008) involved the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines. These compounds showed significant antiproliferative activity against breast, colon, and lung cancer cell lines, suggesting their potential application in cancer research (Dolzhenko et al., 2008).

  • Antimicrobial Evaluation : Abdel-Monem (2010) conducted a study on polyheterocyclic systems containing the 1,2,4-triazine moiety. These systems, including derivatives of the compound , were screened for their antimicrobial activity (Abdel-Monem, 2010).

  • Pharmacological Evaluation for Antibacterial and Antifungal Activities : Suresh et al. (2016) synthesized novel derivatives of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile. These compounds were found to have significant biological activity against various bacteria and fungi (Suresh et al., 2016).

  • Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) investigated the antioxidant and antimicrobial activities of new derivatives, including [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives. These compounds showed high activity against pathogens like Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).

Synthesis Methodology

  • Metal-Free Synthesis Approach : Zheng et al. (2014) described a novel strategy for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which is crucial for the development of the compound . This method features metal-free oxidative N-N bond formation (Zheng et al., 2014).

  • Microwave Assisted Synthesis : Divate and Dhongade-Desai (2014) demonstrated a microwave-assisted synthesis method for creating derivatives of [1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile, which may include the compound of interest. This method offers an efficient and environmentally friendly synthesis approach (Divate & Dhongade-Desai, 2014).

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN4O2/c21-16-4-2-1-3-14(16)19-23-20-15(10-22)13(7-8-25(20)24-19)12-5-6-17-18(9-12)27-11-26-17/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDWTPGYBBQJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=CC=C5F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.